2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzotriazole moiety linked to an acetamide group through a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Pyrazine Derivative Preparation: The pyrazine ring is often synthesized via condensation reactions involving appropriate aldehydes and amines.
Coupling Reaction: The benzotriazole intermediate is then coupled with the pyrazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where nucleophiles like amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets such as receptors or signaling pathways, modulating biological processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde: Similar benzotriazole structure but with a quinoline moiety.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Contains a benzotriazole ring with different substituents.
2-(1H-1,2,3-benzotriazol-1-yl)propanoic acid: Features a benzotriazole ring with a propanoic acid group.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is unique due to its combination of benzotriazole, pyrazine, and acetamide groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-24-10-12(8-21-24)17-14(18-6-7-19-17)9-20-16(26)11-25-15-5-3-2-4-13(15)22-23-25/h2-8,10H,9,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOMYXYXYONBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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